molecular formula C15H25NO5 B191556 Intermedine CAS No. 10285-06-0

Intermedine

Cat. No.: B191556
CAS No.: 10285-06-0
M. Wt: 299.36 g/mol
InChI Key: SFVVQRJOGUKCEG-OPQSFPLASA-N
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Description

Intermedine is a pyrrolizidine alkaloid with the molecular formula C15H25NO5 and a molecular weight of 299.3627 g/mol . It is a naturally occurring compound found in various plants, particularly those belonging to the Boraginaceae family. Pyrrolizidine alkaloids are known for their hepatotoxic properties, and this compound is no exception. This compound has garnered attention due to its presence in medicinal plants and its potential toxicological effects.

Biochemical Analysis

Biochemical Properties

Intermedine plays a crucial role in biochemical reactions, particularly in the context of neural progenitor cells (NPCs). It interacts with various enzymes and proteins within these cells, leading to significant cytotoxicity . The nature of these interactions is concentration-dependent, with higher concentrations of this compound leading to reduced cell viability .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In neural progenitor cells (NPCs), it influences cell function by reducing cell viability in a concentration-dependent manner

Molecular Mechanism

The molecular mechanism of this compound’s action involves its binding interactions with biomolecules within the cell, leading to enzyme inhibition or activation and changes in gene expression. This results in significant cytotoxicity, particularly in neural progenitor cells (NPCs) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It exhibits significant cytotoxicity at 30 μM after 24 hours of exposure . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of intermedine involves several steps, typically starting from simpler organic compoundsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in certain plants. extraction from plant sources involves processes such as solvent extraction, chromatography, and crystallization to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Intermedine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted compounds, each with varying degrees of toxicity and biological activity .

Scientific Research Applications

Intermedine has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features and the particular pathways it affects in biological systems. Its presence in certain medicinal plants also makes it a compound of interest for both therapeutic and toxicological studies .

Properties

IUPAC Name

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVVQRJOGUKCEG-OPQSFPLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001020073
Record name Intermedine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001020073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10285-06-0
Record name (+)-Intermedine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10285-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Intermedine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010285060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Intermedine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001020073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INTERMEDINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLC9FEP81A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Intermedine's toxicity is primarily attributed to its metabolism in the liver. While the parent alkaloid is relatively inert, it undergoes enzymatic transformation into highly reactive pyrrolic metabolites. These metabolites can then bind to cellular macromolecules such as DNA and proteins, leading to cellular damage, genotoxicity, and potentially, tumor development. [, , , ] One specific reactive metabolite, 1-formyl-7-hydroxy-6,7-dihydro-5H-pyrrolizine (9-CHO-DHP), has been identified as a key player in this process. []

ANone: Research suggests that this compound's metabolites can trigger both mitochondria-mediated and ER-mediated apoptosis (programmed cell death) in hepatocytes. This occurs through the induction of oxidative stress (excessive reactive oxygen species production), disruption of mitochondrial membrane potential, release of cytochrome c, and activation of the caspase cascade. [, ] Additionally, this compound can elevate intracellular calcium levels, activating the PERK/eIF2α/ATF4/CHOP apoptotic pathway. []

ANone: this compound has the molecular formula C15H25NO4 and a molecular weight of 283.37 g/mol. []

ANone: this compound's structure is confirmed through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Specific proton (1H) and carbon (13C) NMR signals, along with characteristic fragmentation patterns in MS, are used to differentiate this compound from other PAs, including its diastereoisomer, lycopsamine. [, , , , ]

ANone: While this compound's structure contains the core features associated with PA toxicity, the presence and position of functional groups on the molecule can influence its overall toxicity. For instance, the stereochemistry at the C7 position differentiates this compound from its diastereoisomer, lycopsamine. [, ] While both are hepatotoxic, they may exhibit differences in potency or metabolic pathways. Additionally, modifications such as acetylation at the C7 position can further modulate the toxicity of this compound. [, , ]

ANone: While there are no regulations explicitly targeting this compound, its presence as a PA in food and feed products is a growing concern for regulatory agencies like the European Food Safety Authority (EFSA). These agencies have set limits on the acceptable daily intake of certain PAs to minimize human exposure and potential health risks. [, , , ]

ANone: this compound, like other 1,2-unsaturated PAs, is primarily known for its hepatotoxicity. Ingestion of this compound-containing plants or contaminated products can lead to liver damage, ranging from mild inflammation to severe necrosis (cell death), cirrhosis (scarring), and potentially, liver failure. [, , , , , ]

ANone: Yes, chronic exposure to low levels of this compound, even below the acute toxicity threshold, has been linked to an increased risk of liver cancer (hepatocellular carcinoma) in experimental animal models. [, , ]

ANone: Research has identified specific DNA adducts formed by the reactive metabolites of this compound. These adducts, notably those derived from (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), show promise as potential biomarkers for assessing PA exposure and the risk of liver tumor initiation. []

ANone: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), often using electrospray ionization (ESI), is widely employed for identifying and quantifying this compound and other PAs in plant material, food products, and biological samples. [, , , , , , , , , ] Gas chromatography-mass spectrometry (GC-MS) is also used for PA analysis, particularly when dealing with volatile derivatives. [, , ] The choice of method often depends on the specific matrix, required sensitivity, and the range of PAs being analyzed.

ANone: this compound often co-occurs with its diastereoisomer, lycopsamine, and other structurally similar PAs. Chromatographic techniques like HPLC or GC are essential for separating these isomers and other PAs based on their physicochemical properties, allowing for accurate identification and quantification of individual alkaloids. Low-temperature chromatography, specifically at 5°C, has proven particularly effective in resolving this compound and lycopsamine. []

ANone: this compound research exemplifies the importance of a multidisciplinary approach, drawing upon expertise from fields such as:

  • Plant Science/Botany: Understanding the distribution, ecological roles, and biosynthesis of this compound in various plant species. [, , , , , , , , , , ]
  • Analytical Chemistry: Developing and refining analytical techniques for accurate identification and quantification of this compound in complex matrices. [, , , , , , , , , , ]
  • Toxicology: Investigating the mechanisms of this compound toxicity, identifying potential biomarkers of exposure, and assessing human health risks. [, , , , , , , , , ]
  • Food Science and Technology: Monitoring and mitigating this compound contamination in food and feed products to ensure consumer safety. [, , , , , , , ]

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